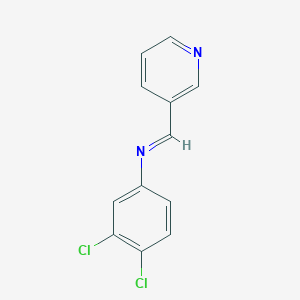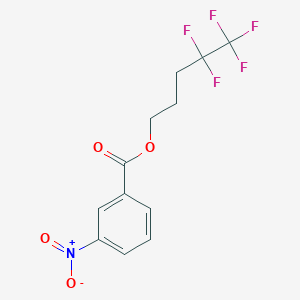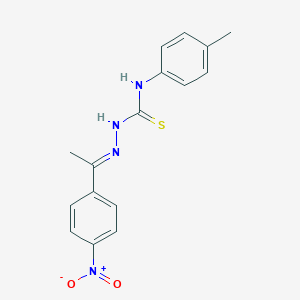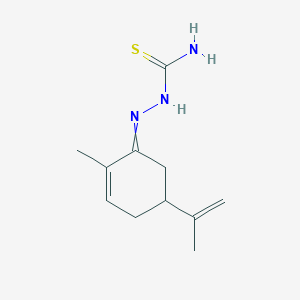![molecular formula C22H16N2O2S2 B323898 N-[4'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B323898.png)
N-[4'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) is an organic compound with the molecular formula C22H16N2O2S2. It is characterized by the presence of a biphenyl core linked to two thiophene carboxamide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) typically involves the reaction of 4,4’-diaminobiphenyl with 2-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of amides.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Wirkmechanismus
The mechanism of action of N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The biphenyl core provides structural rigidity, while the thiophene carboxamide groups facilitate interactions with target molecules through hydrogen bonding and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-4,4’-biphenyldiyldi(2-furancarboxamide): Similar structure but with furan rings instead of thiophene rings.
N,N’-4,4’-biphenyldiyldi(2-pyridinecarboxamide): Contains pyridine rings instead of thiophene rings.
Uniqueness
N,N’-4,4’-biphenyldiyldi(2-thiophenecarboxamide) is unique due to the presence of thiophene rings, which impart distinct electronic properties compared to furan or pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors .
Eigenschaften
Molekularformel |
C22H16N2O2S2 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-[4-[4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O2S2/c25-21(19-3-1-13-27-19)23-17-9-5-15(6-10-17)16-7-11-18(12-8-16)24-22(26)20-4-2-14-28-20/h1-14H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
KJMWBYJURUEKBZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-2-[(3-pyridinylmethylene)amino]benzamide](/img/structure/B323816.png)
![N-(4-methylbenzylidene)-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B323818.png)
![2,2,2-trifluoro-N-phenyl-N-{2-[(trifluoroacetyl)anilino]ethyl}acetamide](/img/structure/B323819.png)
![3-METHYL-N-{2-[1-(3-METHYLPHENYL)-N-PHENYLFORMAMIDO]ETHYL}-N-PHENYLBENZAMIDE](/img/structure/B323821.png)
![1-(4-methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B323822.png)
![N-[[(4-methylbenzoyl)amino]carbamothioyl]benzamide](/img/structure/B323827.png)



![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(4-methylphenyl)thiourea](/img/structure/B323834.png)


![1-[[(E)-indol-3-ylidenemethyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B323840.png)
